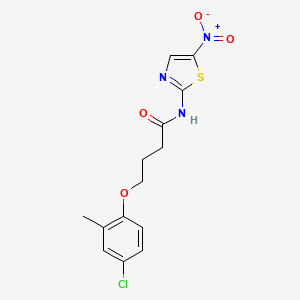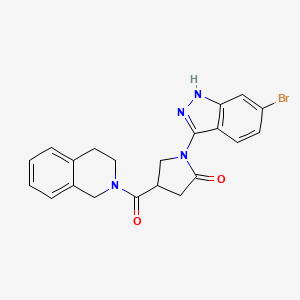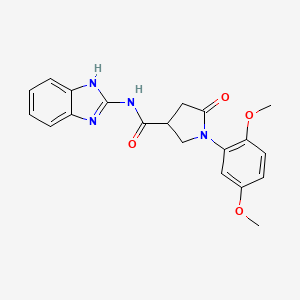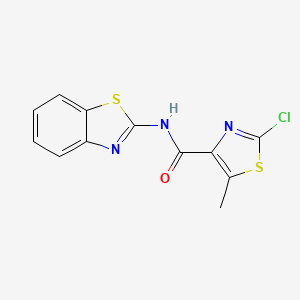
4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated phenoxy group, a nitro-substituted thiazole ring, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves a multi-step process:
-
Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with butyl bromide in the presence of a base such as potassium carbonate to yield 4-(4-chloro-2-methylphenoxy)butane.
-
Thiazole Ring Formation: : The next step involves the synthesis of the 5-nitro-1,3-thiazole ring. This can be achieved by reacting 2-aminothiazole with nitric acid to introduce the nitro group at the 5-position.
-
Coupling Reaction: : The final step is the coupling of the phenoxy intermediate with the nitro-thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired butanamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The nitro group on the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Phenoxy derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. It may be studied for its activity against certain diseases or conditions, particularly those involving oxidative stress or microbial infections.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and thiazole moieties may also contribute to its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Chlor-2-methylphenoxy)butansäure: Ähnliche Struktur, aber ohne den Thiazolring und die Nitrogruppe.
N-(5-Nitro-1,3-thiazol-2-yl)butanamid: Ähnliche Struktur, aber ohne die Phenoxygruppe.
4-(4-Chlor-2-methylphenoxy)-N-(2-thiazolyl)butanamid: Ähnliche Struktur, aber ohne die Nitrogruppe am Thiazolring.
Einzigartigkeit
4-(4-Chlor-2-methylphenoxy)-N-(5-Nitro-1,3-thiazol-2-yl)butanamid ist durch die Kombination seiner strukturellen Merkmale einzigartig, einschließlich der chlorierten Phenoxygruppe, des nitrosubstituierten Thiazolrings und der Butanamidgruppe. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H14ClN3O4S |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
4-(4-chloro-2-methylphenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H14ClN3O4S/c1-9-7-10(15)4-5-11(9)22-6-2-3-12(19)17-14-16-8-13(23-14)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,16,17,19) |
InChI-Schlüssel |
USFHGCUZZMRSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11011905.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B11011923.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide](/img/structure/B11011931.png)
![1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011932.png)

![N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide](/img/structure/B11011940.png)

![3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11011948.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B11011967.png)
![2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011970.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11011972.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11011979.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11012005.png)
